molecular formula C23H20ClN3O3S2 B2369483 N-(5-chloro-2-methoxyphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291845-25-4

N-(5-chloro-2-methoxyphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2369483
CAS No.: 1291845-25-4
M. Wt: 486
InChI Key: GQWWQHPZGABLBA-UHFFFAOYSA-N
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Description

The compound N-(5-chloro-2-methoxyphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (hereafter referred to as the "target compound") is a structurally complex acetamide derivative featuring a thieno[3,2-d]pyrimidin-4-one core, a 2,3-dimethylphenyl substituent at position 3, and a 5-chloro-2-methoxyphenyl acetamide group. Its design integrates sulfanyl linkages and aromatic substituents, which are common in bioactive molecules targeting enzymes or receptors. This article compares its structural and physicochemical properties with analogous compounds, emphasizing substituent effects and heterocyclic diversity.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[3-(2,3-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O3S2/c1-13-5-4-6-18(14(13)2)27-22(29)21-16(9-10-31-21)26-23(27)32-12-20(28)25-17-11-15(24)7-8-19(17)30-3/h4-11H,12H2,1-3H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWWQHPZGABLBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C=CC(=C4)Cl)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound with significant potential in pharmacological applications. Its complex structure suggests a variety of biological activities, particularly in the realms of anticancer and antimicrobial effects. This article will summarize the biological activity of this compound, supported by relevant data and research findings.

The compound's chemical properties are as follows:

PropertyValue
CAS Number 1291845-25-4
Molecular Formula C23H20ClN3O3S2
Molecular Weight 486.0 g/mol

Anticancer Activity

Recent studies have highlighted the potential of thieno[3,2-d]pyrimidine derivatives as anticancer agents. The structural framework of this compound suggests it may inhibit various cancer cell lines. Research indicates that compounds with similar thieno[3,2-d]pyrimidine scaffolds exhibit significant cytotoxic effects against breast cancer cells (MDA-MB-231) and non-small cell lung cancer cells, with inhibition rates ranging from 43% to 87% .

Antimicrobial Activity

The compound's sulfanyl moiety may contribute to its antimicrobial properties. Studies on related compounds have shown moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, indicating that derivatives of thieno[3,2-d]pyrimidine can be effective against various bacterial strains .

Enzyme Inhibition

This compound may also act as an enzyme inhibitor. Compounds with similar structures have demonstrated strong inhibitory activity against acetylcholinesterase (AChE) and urease . This suggests potential applications in treating conditions related to enzyme dysregulation.

Case Studies

  • Cytotoxicity Against Cancer Cells : A study focused on the synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives showed that certain compounds exhibited potent inhibitory effects on breast cancer cell lines. The study concluded that further structural optimization could enhance their anticancer efficacy .
  • Antibacterial Screening : Another investigation evaluated a series of synthesized compounds for their antibacterial properties. The results indicated that compounds containing the thieno[3,2-d]pyrimidine core had varying degrees of effectiveness against different bacterial strains, reinforcing their potential as antimicrobial agents .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Modifications

The target compound’s thieno[3,2-d]pyrimidin-4-one core distinguishes it from analogs with alternative fused-ring systems:

  • : Features a 3,4-dihydrothieno[2,3-d]pyrimidin-4-one core with a hexahydrobenzothiophene ring, increasing saturation and conformational rigidity .
  • : Utilizes a pyrimido[5,4-b]indole scaffold, merging pyrimidine with indole for expanded aromatic surface area .

Substituent Analysis

Aromatic Substituents:
  • Target Compound :

    • 3-(2,3-Dimethylphenyl) : Electron-donating methyl groups enhance lipophilicity and steric bulk.
    • N-(5-chloro-2-methoxyphenyl) : Chlorine (electron-withdrawing) and methoxy (electron-donating) groups create a polarized pharmacophore.
  • : Substituted with 3-ethyl-5,6-dimethyl groups on the pyrimidinone ring, increasing steric hindrance but reducing aromaticity .
  • : 5-(5-methylfuran-2-yl) substituent adds a heteroaromatic furan ring, which may influence solubility and hydrogen bonding .

Impact : Methyl and chloro substituents dominate in enhancing membrane permeability, while furan or indole systems (e.g., ) may improve target specificity.

Physicochemical Properties

Limited data are available for the target compound, but comparisons can be inferred:

  • : Melting point (230°C ) and NMR data (δ 12.50 ppm for NH) suggest strong intermolecular hydrogen bonding and crystalline stability .
  • : SALOR-INT code indicates commercial availability, implying synthetic feasibility .

Key Trends :

  • Chlorine substituents (e.g., ) correlate with higher melting points due to increased polarity.
  • Methyl groups (e.g., target compound, ) enhance lipophilicity (logP), favoring blood-brain barrier penetration.

Potential Pharmacological Implications

While explicit bioactivity data for the target compound are absent, structural analogs provide clues:

  • : N-(5-Chloro-2-methoxyphenyl) derivatives are reported as lipoxygenase inhibitors , indicating anti-inflammatory applications .
  • : The furan-containing analog (ZINC2886850) is curated in bioactive libraries, suggesting kinase or protease inhibition .

Inference : The target compound’s balanced lipophilicity and aromaticity position it as a candidate for enzyme inhibition, warranting further enzymatic assays.

Tabulated Comparison of Key Analogs

Compound (Source) Core Structure Key Substituents Physicochemical Notes
Target Compound Thieno[3,2-d]pyrimidin-4-one 3-(2,3-Dimethylphenyl), 5-chloro-2-methoxy High lipophilicity (inferred)
Hexahydrothieno[2,3-d]pyrimidin-4-one 4-Chloro-2-methoxy-5-methylphenyl Increased rigidity
Thieno[2,3-d]pyrimidin-4-one 3-Ethyl-5,6-dimethyl Steric hindrance
Dihydropyrimidin-4-one 2,3-Dichlorophenyl MP = 230°C, strong H-bonding
Thieno[2,3-d]pyrimidin-4-one 5-(5-Methylfuran-2-yl), 3-allyl Enhanced solubility (furan)
Chromeno[2,3-d]pyrimidine 2-(4-Methoxyphenyl), 3-chlorophenyl Expanded aromatic surface

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